molecular formula C10H6O4 B7750087 6-Hydroxy-4-oxochromene-3-carbaldehyde CAS No. 69155-75-5

6-Hydroxy-4-oxochromene-3-carbaldehyde

Cat. No. B7750087
CAS RN: 69155-75-5
M. Wt: 190.15 g/mol
InChI Key: RWGCZTRGOSQEQE-UHFFFAOYSA-N
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Description

6-Hydroxy-4-oxochromene-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • DNA-Binding Properties: Studies have shown that certain complexes of 6-Hydroxy-4-oxochromene-3-carbaldehyde exhibit DNA-binding properties, suggesting potential applications in molecular biology and genetics. For example, complexes of this compound with Ln (III) have been shown to bind with calf-thymus DNA, possibly through an intercalation mechanism, indicating potential applications in the study of DNA interactions (Wang & Yang, 2008).

  • Biological Activity: Some derivatives of 6-Hydroxy-4-oxochromene-3-carbaldehyde have demonstrated significant antimicrobial activity against various classes of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (El Azab, Youssef, & Amin, 2014).

  • Antioxidative Activity: Research has highlighted the antioxidative properties of 6-Hydroxy-4-oxochromene-3-carbaldehyde complexes, indicating their potential use as antioxidants. For instance, some Ln(III) complexes of this compound have shown significant antioxidative activity against hydroxyl and oxygen free radicals (Wang, Yang, & Crewdson, 2007).

  • Fluorescence Studies: The compound and its derivatives have been studied for their fluorescence properties, which could be useful in analytical chemistry and bioimaging applications. For example, certain Ln(III) complexes of this compound have been characterized for their fluorescence spectra, suggesting potential applications in fluorescence-based techniques (Wang, Yang, & Li, 2006).

  • Chemical Synthesis and Drug Development: Various studies have explored the synthesis of novel compounds using 6-Hydroxy-4-oxochromene-3-carbaldehyde as an intermediate or key component. This includes the synthesis of coumarin derivatives and other complex molecules, indicating applications in chemical synthesis and drug development (Ivanov et al., 2013).

properties

IUPAC Name

6-hydroxy-4-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-4-6-5-14-9-2-1-7(12)3-8(9)10(6)13/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGCZTRGOSQEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=CO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352736
Record name 6-hydroxy-4-oxochromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-oxochromene-3-carbaldehyde

CAS RN

69155-75-5
Record name 6-hydroxy-4-oxochromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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